1-(4-{4-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone
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Overview
Description
1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
The synthesis of 1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved through a cyclization reaction involving a suitable hydrazine and a diketone.
Attachment of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a piperazine derivative under basic conditions.
Chemical Reactions Analysis
1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment due to its ability to inhibit CDK2/cyclin A2.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Pharmaceutical Development: It serves as a lead compound for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves inhibition of the CDK2/cyclin A2 complex. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets necessary for cell cycle progression .
Comparison with Similar Compounds
1-(4-{4-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, affecting their biological activity.
Piperazine derivatives: These compounds have a piperazine moiety but may lack the pyrazolo[3,4-d]pyrimidine core, leading to different pharmacological profiles
Properties
Molecular Formula |
C24H23ClN6O |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
1-[4-[4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C24H23ClN6O/c1-16-3-6-19(25)13-22(16)31-24-21(14-28-31)23(26-15-27-24)30-11-9-29(10-12-30)20-7-4-18(5-8-20)17(2)32/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
GLFRRQAHBPELIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Origin of Product |
United States |
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